3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to an oxetane ring, which is further connected to an amine group. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride typically involves multiple steps One common approach starts with the bromination and fluorination of a phenyl ring, followed by the formation of the oxetane ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding oxides or reduced to form amines with different oxidation states.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for ring-opening reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while ring-opening reactions can produce linear amines or alcohols.
Scientific Research Applications
3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine: Similar in structure but with a pyrazole ring instead of an oxetane ring.
2-bromo-1-(4-fluorophenyl)-3-phenylpropane-1,3-dione: Contains a similar phenyl ring with bromine and fluorine but different functional groups.
Uniqueness
3-(4-bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2624121-56-6 |
---|---|
Molecular Formula |
C9H10BrClFNO |
Molecular Weight |
282.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.